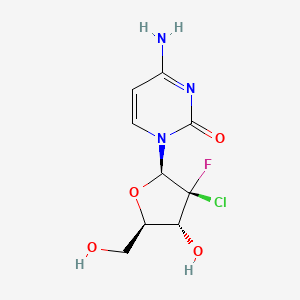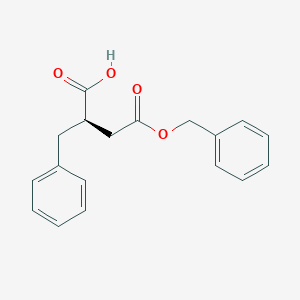![molecular formula C4H2N4OS B13102849 [1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one CAS No. 61457-12-3](/img/structure/B13102849.png)
[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities
Vorbereitungsmethoden
The synthesis of [1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiadiazolo-pyrimidine derivative through a series of intermediate steps. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, as well as the use of scalable processes to accommodate large-scale synthesis.
Analyse Chemischer Reaktionen
[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7(6H)-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of thiols or amines .
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, [1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one derivatives have shown promising anticancer, antimicrobial, and anti-inflammatory activities . These compounds have been evaluated against various cancer cell lines, including breast cancer and lung cancer cells, demonstrating significant cytotoxic effects. Additionally, they have been investigated for their potential as enzyme inhibitors, targeting specific molecular pathways involved in disease progression .
Wirkmechanismus
The mechanism of action of [1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling and growth . By inhibiting these enzymes, the compound can disrupt cellular processes that contribute to cancer cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7(6H)-one can be compared to other similar heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidine and thiazolo[5,4-d]thiazole . While these compounds share some structural similarities, this compound is unique in its combination of thiadiazole and pyrimidine rings, which confer distinct chemical properties and biological activities. For example, pyrazolo[3,4-d]pyrimidine derivatives have been studied as CDK2 inhibitors with anticancer potential, while thiazolo[5,4-d]thiazole derivatives have been explored for their applications in organic electronics .
Eigenschaften
CAS-Nummer |
61457-12-3 |
|---|---|
Molekularformel |
C4H2N4OS |
Molekulargewicht |
154.15 g/mol |
IUPAC-Name |
6H-thiadiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C4H2N4OS/c9-3-2-4(6-1-5-3)10-8-7-2/h1H,(H,5,6,9) |
InChI-Schlüssel |
CWPYVUXFFXOKRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)N=NS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester](/img/structure/B13102780.png)





![8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine](/img/structure/B13102828.png)
![Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102836.png)
![7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13102839.png)




